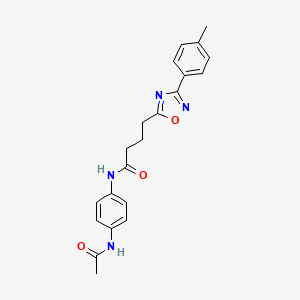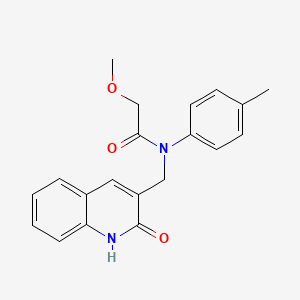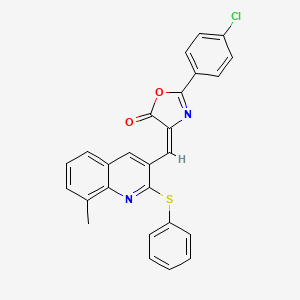
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, commonly known as NPDO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPDO is an oxadiazole derivative that has been synthesized through various methods, and has shown promising results in various fields of research.
作用機序
The mechanism of action of NPDO is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. NPDO has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
NPDO has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, NPDO has also been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. NPDO has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the major advantages of NPDO is its potency. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for scientific research. However, one of the limitations of NPDO is its toxicity. NPDO has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on NPDO. One area of research is the development of new drugs based on the structure of NPDO. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of NPDO. Further research is needed to fully understand how NPDO interacts with enzymes and receptors in the body. Finally, there is a need for research on the toxicology of NPDO. Further studies are needed to determine the potential risks associated with the use of NPDO in scientific research.
合成法
The synthesis of NPDO is a complex process that involves multiple steps. One of the most common methods for synthesizing NPDO is through the reaction of 4-(piperidin-1-yl)benzaldehyde with 4-cyanopyridine in the presence of hydrazine hydrate. The resulting product is then subjected to a nitration reaction, followed by an oxidation reaction to yield NPDO.
科学的研究の応用
NPDO has been extensively studied for its potential applications in scientific research. One of the most notable applications of NPDO is in the development of new drugs. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)18-20-17(21-26-18)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKMXLVQPXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)





